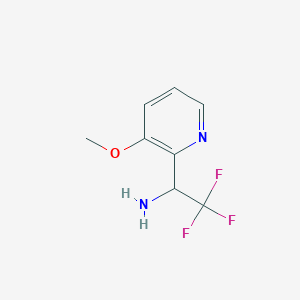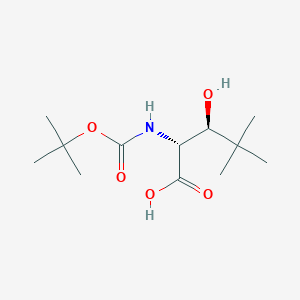
Tri(prop-2-yn-1-yl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tri(prop-2-yn-1-yl)amine hydrochloride is a chemical compound with the molecular formula C9H9N·HCl It is a derivative of propargylamine, characterized by the presence of three prop-2-yn-1-yl groups attached to a central nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
Tri(prop-2-yn-1-yl)amine hydrochloride can be synthesized through various methods. One common approach involves the A3 coupling reaction, which is a three-component reaction involving an aldehyde, an alkyne, and an amine. This reaction can be catalyzed by various metal catalysts, such as copper(I) chloride (CuCl) or zinc oxide (ZnO) nanoparticles, under solvent-free conditions . The reaction typically proceeds at elevated temperatures (e.g., 110°C) to yield the desired propargylamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale A3 coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and green chemistry principles can enhance the sustainability of the production process .
化学反应分析
Types of Reactions
Tri(prop-2-yn-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.
Substitution: The propargyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-nitrogen or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new amines or carbon-carbon bonded products.
科学研究应用
Tri(prop-2-yn-1-yl)amine hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of tri(prop-2-yn-1-yl)amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as monoamine oxidase (MAO) by binding to the active site and preventing the breakdown of neurotransmitters.
Pathways Involved: It can modulate oxidative stress pathways, leading to neuroprotective effects.
相似化合物的比较
Similar Compounds
Propargylamine: A simpler derivative with one prop-2-yn-1-yl group.
Dipropargylamine: Contains two prop-2-yn-1-yl groups.
Selegiline: A well-known MAO inhibitor with a similar propargylamine structure.
Uniqueness
Tri(prop-2-yn-1-yl)amine hydrochloride is unique due to its three propargyl groups, which enhance its reactivity and versatility in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and advanced materials .
属性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
N,N-bis(prop-2-ynyl)prop-2-yn-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9N.ClH/c1-4-7-10(8-5-2)9-6-3;/h1-3H,7-9H2;1H |
InChI 键 |
ZPBSBRKMKXEDME-UHFFFAOYSA-N |
规范 SMILES |
C#CCN(CC#C)CC#C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


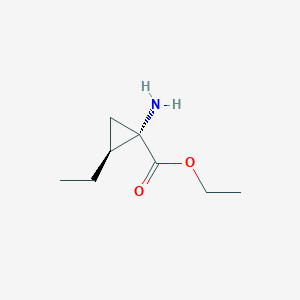




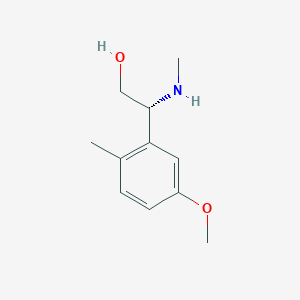


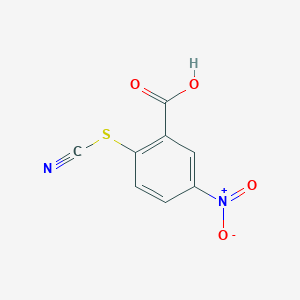
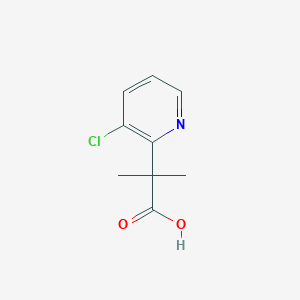

![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12965086.png)
